N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
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Overview
Description
N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is a compound that combines a furan ring with a trifluoromethyl-substituted phenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of furan-2-carbaldehyde with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(trifluoromethyl)aniline: Similar structure but different substitution pattern.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in various chemical applications
Uniqueness
N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine is unique due to the combination of a furan ring and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO.ClH/c14-13(15,16)12-6-2-1-4-10(12)8-17-9-11-5-3-7-18-11;/h1-7,17H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFLWXYSVULPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CO2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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